Methyl (2-chloroacetyl)carbamate

Overview

Description

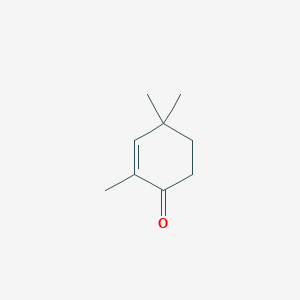

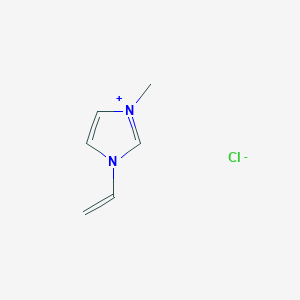

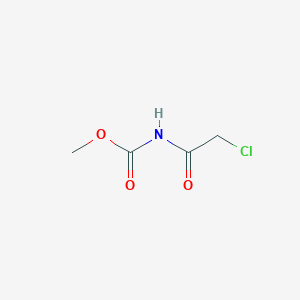

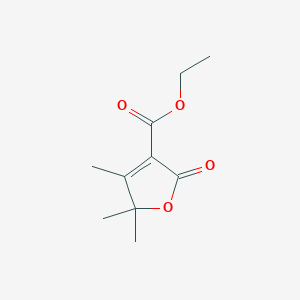

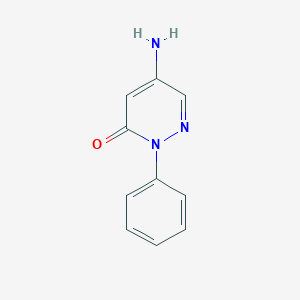

Methyl (2-chloroacetyl)carbamate is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol . It is also known by other names such as methyl N-(2-chloroacetyl)carbamate and carbamic acid, N-(2-chloroacetyl)-, methyl ester . This compound is characterized by its white crystalline appearance and has a melting point of 149-151°C .

Mechanism of Action

Target of Action

Methyl (2-chloroacetyl)carbamate is a carbamate derivative. Carbamates are known to have a wide range of targets, depending on their specific structures . .

Mode of Action

Carbamates in general are known to interact with their targets by forming a covalent bond, which can lead to the inhibition of the target’s function .

Biochemical Pathways

Carbamates are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Carbamates are generally known for their ability to pass through cell membranes, and some can even pass through the blood-brain barrier .

Result of Action

Carbamates can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Biochemical Analysis

Biochemical Properties

It is known that carbamates, a class of compounds to which Methyl (2-chloroacetyl)carbamate belongs, play essential roles in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis

Cellular Effects

Carbamate pesticides have been found to induce alterations in the immune response, leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers

Molecular Mechanism

It is known that carbamates can inhibit the activity of certain enzymes

Metabolic Pathways

It is known that carbamates are involved in one-carbon metabolism and polyamine metabolism

Preparation Methods

Methyl (2-chloroacetyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl carbamate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl (2-chloroacetyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form substituted carbamates.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo transformations under appropriate conditions.

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2-chloroacetyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Methyl (2-chloroacetyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl (2-chloroacetyl)carbamate . While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications . Other similar compounds include:

Methyl carbamate: Lacks the chloroacetyl group, making it less reactive in certain contexts.

Ethyl (2-chloroacetyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

Properties

IUPAC Name |

methyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWSERLZKPGKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333827 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-70-8 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of Methyl (2-chloroacetyl)carbamate in the synthesis of N-substituted rhodanines?

A1: this compound acts as a crucial reactant in this synthesis. [] The process involves a base-assisted one-pot reaction where it interacts with a primary amine and carbon disulfide. The base deprotonates the amine, which then attacks the carbonyl carbon of this compound. This is followed by a cyclization reaction involving carbon disulfide, ultimately leading to the formation of the N-substituted rhodanine ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)